Adipate(1-) chemical and physical properties
Adipate(1-) chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of Adipate(1-)
Introduction
Adipate(1-), also known as hydrogen adipate or 5-carboxypentanoate, is a dicarboxylic acid monoanion. It is the conjugate base of adipic acid, a significant industrial chemical primarily used in the production of nylon.[1][2][3] As a human xenobiotic metabolite, understanding the chemical and physical properties of adipate(1-) and its parent acid is crucial for researchers in drug development and life sciences.[2] This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and visualizations of key processes.
Core Chemical and Physical Properties
The properties of adipate(1-) are intrinsically linked to its parent compound, adipic acid. The first deprotonation of adipic acid yields adipate(1-). The quantitative properties are summarized in the tables below.
Table 1: General and Computed Properties of Adipate(1-)
| Property | Value | Source |
| Molecular Formula | C₆H₉O₄⁻ | PubChem[2] |
| Molecular Weight | 145.13 g/mol | PubChem[2] |
| IUPAC Name | 6-hydroxy-6-oxohexanoate | PubChem[2] |
| Charge | -1 | PubChem[2] |
| XLogP3 | 0.7 | PubChem[2] |
Table 2: Physical Properties of Adipic Acid (Parent Compound)
| Property | Value | Source |
| Appearance | White crystalline solid | PubChem[1] |
| Melting Point | 152.1 °C | Sigma-Aldrich[4][5] |
| Boiling Point | 337.5 °C at 760 mmHg | PubChem[1] |
| pKa₁ | 4.41 | Wikipedia[6] |
| pKa₂ | 5.41 | Wikipedia[6] |
| Water Solubility | Moderately soluble; increases with temperature | Semantic Scholar[7], ResearchGate[8], solubilityofthings.com[3] |
| Organic Solvent Solubility | Soluble in alcohols (methanol, ethanol), acetone, and chloroform.[3][7] | Semantic Scholar, solubilityofthings.com |
Reactivity and Stability
Adipate and its parent acid are stable under normal conditions.[9] The primary reactivity centers are the carboxylate and carboxylic acid groups.
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Esterification : The carboxylic acid group of adipate(1-) can react with alcohols to form esters. This is a fundamental reaction in the synthesis of polyesters and plasticizers like dimethyl adipate and bis(2-ethylhexyl) adipate (DEHA).[10][11][12]
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Acid-Base Reactions : As a conjugate base, adipate(1-) will react with strong acids. Its parent acid, adipic acid, is a dibasic acid that undergoes two deprotonation steps.[6]
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Intramolecular Condensation : At elevated temperatures and in the presence of catalysts like barium hydroxide, adipic acid can undergo ketonization to form cyclopentanone.[6]
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Combustibility : Adipic acid is combustible but incompatible with strong oxidizing agents, acids, and bases.[13]
Experimental Protocols
Accurate determination of chemical and physical properties is fundamental for research and development. Below are detailed methodologies for key experiments.
Protocol 1: Determination of pKa by Potentiometric Titration
This method determines the acid dissociation constants (pKa) by monitoring pH changes during the neutralization of the acid with a standard base.
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Preparation : Accurately weigh approximately 200 mg (0.200 g) of adipic acid into a 125 mL Erlenmeyer flask.[14] Dissolve the sample in a known volume (e.g., 50 mL) of deionized water.
-
Titration Setup : Calibrate a pH meter using standard buffer solutions. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Immerse the pH electrode in the solution.
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Titration : Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.5 mL).
-
Data Collection : Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis : Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like adipic acid, two inflection points and two half-equivalence points will be observed.
Protocol 2: Determination of Solubility by Isothermal Method
This protocol determines the solubility of a compound in a specific solvent at a constant temperature.
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Preparation : Add an excess amount of solid adipic acid to a known volume of the solvent (e.g., water, ethanol) in a sealed container, such as a jacketed glass vessel. This ensures a saturated solution with excess solid present.[15]
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Equilibration : Place the container in a constant-temperature bath and agitate the mixture (e.g., using a magnetic stirrer) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]
-
Sampling : Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully extract a sample of the clear, saturated supernatant using a filtered syringe to avoid collecting any undissolved solid.
-
Analysis : Accurately determine the concentration of adipic acid in the sampled solution using a suitable analytical technique. This could involve:
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Gravimetric Analysis : Evaporate the solvent from a known volume of the sample and weigh the remaining solid residue.
-
Titration : Titrate a known volume of the sample with a standardized base.
-
Chromatography (HPLC) : Analyze the sample to determine the concentration against a calibration curve.
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-
Calculation : Express the solubility as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).
Adipic Acid Dissociation Pathway
Adipic acid (H₂A) is a diprotic acid that dissociates in two steps in an aqueous solution. The first dissociation yields adipate(1-) (HA⁻), and the second yields adipate(2-) (A²⁻). The equilibrium for each step is characterized by its acid dissociation constant, pKa.
Spectroscopic Data Interpretation
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Infrared (IR) Spectroscopy : The IR spectrum of adipic acid shows a very broad absorption band in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups. A strong, sharp absorption peak appears around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum of adipic acid in a solvent like DMSO-d₆ would show a broad singlet at a high chemical shift (>12 ppm) for the acidic protons of the two -COOH groups. The methylene protons (-CH₂-) would appear as two multiplets in the upfield region (typically 1.5-2.5 ppm).
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¹³C NMR : The spectrum would show a peak for the carbonyl carbon around 175 ppm and two distinct peaks for the non-equivalent methylene carbons.
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Mass Spectrometry (MS) : Electron ionization mass spectrometry of adipic acid would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns involve the loss of H₂O, CO, and COOH groups.
Biological Significance
Adipate(1-) is identified as a human xenobiotic metabolite, meaning it is a substance found in the body that is not naturally produced.[2] Its presence can arise from the metabolism of various adipate esters. Adipate esters, such as di(2-ethylhexyl) adipate (DEHA), are widely used as plasticizers to increase the flexibility of polymers like PVC.[16] These compounds can leach from food packaging and other consumer products, leading to human exposure.[16][17] While generally considered safer than phthalate plasticizers, the potential for endocrine-disrupting effects of these replacement chemicals is an area of active research.[16]
References
- 1. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adipate(1-) | C6H9O4- | CID 3316652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Melting point range of adipic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,6-Adipic Acid Melting Point [chemicalbook.com]
- 6. Adipic acid - Wikipedia [en.wikipedia.org]
- 7. Solubility of Adipic Acid in Organic Solvents and Water | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Dimethyl adipate - Wikipedia [en.wikipedia.org]
- 11. Bis(2-ethylhexyl) adipate | C22H42O4 | CID 7641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 627-93-0 CAS MSDS (Dimethyl adipate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 16. How common are hormone-disrupting chemicals in fast food? [medicalnewstoday.com]
- 17. Determination of phthalic acid esters and di(2-ethylhexyl) adipate in coffee obtained from capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
